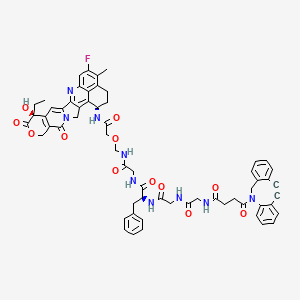

DIBAC-GGFG-NH2CH2-Dxd

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C61H58FN9O12 |

|---|---|

Molecular Weight |

1128.2 g/mol |

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-4-oxobutanamide |

InChI |

InChI=1S/C61H58FN9O12/c1-3-61(81)42-24-48-57-40(30-71(48)59(79)41(42)31-83-60(61)80)56-44(20-19-39-34(2)43(62)25-45(69-57)55(39)56)67-53(76)32-82-33-66-51(74)27-65-58(78)46(23-35-11-5-4-6-12-35)68-52(75)28-64-50(73)26-63-49(72)21-22-54(77)70-29-38-15-8-7-13-36(38)17-18-37-14-9-10-16-47(37)70/h4-16,24-25,44,46,81H,3,19-23,26-33H2,1-2H3,(H,63,72)(H,64,73)(H,65,78)(H,66,74)(H,67,76)(H,68,75)/t44-,46-,61-/m0/s1 |

InChI Key |

HXQAFVZJVFQLRZ-WEARVGGQSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of DIBAC-GGFG-NH2CH2-Dxd?

An In-depth Technical Guide on the Mechanism of Action of DIBAC-GGFG-NH2CH2-Dxd

Introduction

The molecule this compound represents a sophisticated linker-payload system designed for targeted drug delivery, primarily in the context of Antibody-Drug Conjugates (ADCs). This guide provides a detailed examination of its mechanism of action, from the function of its individual components to the ultimate cytotoxic effect on target cells. The content is intended for researchers, scientists, and professionals involved in drug development and oncology.

The system is composed of four key parts:

-

DIBAC (Dibenzocyclooctyne): A cyclooctyne (B158145) used for copper-free click chemistry, enabling covalent attachment to a targeting moiety.

-

GGFG (Gly-Gly-Phe-Gly): A tetrapeptide linker designed for enzymatic cleavage within the target cell.

-

-NH2CH2- (Aminomethyl): A component of a self-immolative spacer that facilitates the release of the payload after linker cleavage.

-

Dxd (Deruxtecan): A potent topoisomerase I inhibitor, which serves as the cytotoxic payload.

Proposed Mechanism of Action

The overarching mechanism of action for an ADC utilizing the this compound system is a multi-step process that ensures the targeted delivery and conditional activation of the cytotoxic payload.

-

Conjugation: The DIBAC group allows for the efficient and stable conjugation of the linker-payload system to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This forms the final ADC.

-

Circulation and Targeting: The resulting ADC circulates in the bloodstream. The antibody component specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the entire ADC-antigen complex is internalized into the cell, typically through the process of endocytosis.

-

Lysosomal Trafficking and Cleavage: The endosome containing the ADC traffics through the cell and fuses with a lysosome. The acidic environment and high concentration of proteases, such as Cathepsin B, within the lysosome lead to the specific cleavage of the GGFG peptide linker.

-

Payload Release: Cleavage of the GGFG linker initiates the breakdown of the self-immolative spacer, which promptly releases the active Dxd payload from the linker system into the lysosome.

-

Cytosolic and Nuclear Action: The released Dxd, being membrane permeable, translocates from the lysosome into the cytoplasm and subsequently enters the nucleus. Its membrane permeability also allows it to diffuse out of the target cell and affect nearby tumor cells that may not express the target antigen, a phenomenon known as the bystander effect.

-

Induction of Apoptosis: In the nucleus, Dxd intercalates with DNA and inhibits the enzyme topoisomerase I. This inhibition prevents the re-ligation of single-strand DNA breaks that occur during DNA replication, leading to the accumulation of DNA double-strand breaks. This extensive DNA damage activates the DNA Damage Response (DDR) pathways, causing cell cycle arrest and ultimately triggering programmed cell death (apoptosis).

Signaling and Action Pathway

The following diagram illustrates the sequential mechanism of action, from ADC internalization to the induction of apoptosis.

An In-depth Technical Guide to DIBAC-GGFG-NH2CH2-Dxd: A Key Component in Advanced Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the DIBAC-GGFG-NH2CH2-Dxd linker-payload, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details its chemical structure, core properties, and mechanism of action. Furthermore, it furnishes detailed experimental protocols for its application in ADC synthesis and characterization, including conjugation and enzymatic cleavage assays. Visual diagrams are provided to illustrate key workflows and the cytotoxic payload's signaling pathway, offering a complete resource for researchers in oncology and targeted therapeutics.

Introduction: The Role in Antibody-Drug Conjugates

This compound is a pre-assembled chemical entity comprising a conjugation handle (DIBAC), a cleavable linker (GGFG), and a cytotoxic payload (Dxd). It is designed for the streamlined development of ADCs, which are targeted therapies that deliver highly potent drugs directly to cancer cells, minimizing systemic toxicity[1][2].

The molecule's architecture is modular:

-

DIBAC (Dibenzocyclooctyne) : A cyclooctyne (B158145) moiety that enables covalent attachment to an azide-modified antibody via copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This method offers high efficiency and biocompatibility[3][4].

-

GGFG (Gly-Gly-Phe-Gly) : A tetrapeptide sequence designed as an enzyme-sensitive linker. It remains stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment[2][5][6].

-

Dxd (Deruxtecan) : The cytotoxic payload. Dxd is a highly potent derivative of exatecan, a topoisomerase I inhibitor[1][3][7]. Upon release, it induces catastrophic DNA damage, leading to apoptotic cell death[8][9][10].

This combination of a precise conjugation method, a tumor-selective cleavage mechanism, and a potent payload makes this compound a valuable tool for building advanced and effective ADCs[4].

Structure and Chemical Properties

The compound is a complex organic molecule designed for bioconjugation. Its key identifiers and properties are summarized below.

Chemical Structure: The structure consists of the DIBAC group linked to the N-terminus of the GGFG peptide, which is in turn connected via an amino-methyl spacer to the deruxtecan (B607063) (Dxd) payload.

Data Presentation: Quantitative and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2758875-01-1 | [3][4] |

| Chemical Formula | C₆₁H₅₈FN₉O₁₂ | [4] |

| Molecular Weight | 1128.16 g/mol | [4] |

| Appearance | Solid | [11] |

| Purity | ≥99% (as specified by commercial suppliers) | [4] |

| Solubility | Soluble in DMSO | [12] |

| Storage Conditions | -20°C or -80°C, stored under nitrogen | [3][11] |

| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | [3][4] |

| Cleavage Mechanism | Enzymatic (primarily by Cathepsins B and L) | [2][6][13] |

| Payload Class | Topoisomerase I Inhibitor | [1][4][8] |

Mechanism of Action: From ADC to Apoptosis

The therapeutic effect of an ADC constructed with this compound follows a multi-step process, beginning with systemic administration and culminating in target cell death.

-

Targeting & Binding : The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen (e.g., HER2) on the surface of a tumor cell[9][10].

-

Internalization : Upon binding, the entire ADC-antigen complex is internalized by the cell, typically via endocytosis[9][10].

-

Lysosomal Trafficking : The complex is trafficked to the lysosome, an acidic organelle rich in degradative enzymes[8][9].

-

Linker Cleavage : Inside the lysosome, proteases such as Cathepsin B and L recognize and cleave the GGFG peptide linker[2][5]. This cleavage is designed to be selective to the intracellular environment of tumor cells, where these enzymes are often overexpressed[6].

-

Payload Release & Action : The cleavage liberates the Dxd payload. Due to its membrane permeability, Dxd can then diffuse from the lysosome into the cytoplasm and subsequently the nucleus[7][8][10]. In the nucleus, Dxd inhibits the Topoisomerase I enzyme, leading to DNA single- and double-strand breaks, cell cycle arrest, and ultimately, apoptosis[8][9][14].

-

Bystander Effect : A key feature of Dxd is its ability to permeate cell membranes. This allows released Dxd to exit the target cancer cell and kill neighboring tumor cells, even if they do not express the target antigen. This "bystander antitumor effect" is crucial for treating heterogeneous tumors[7][10].

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound: conjugation to an antibody and subsequent validation of linker cleavage.

This protocol describes the conjugation of the DIBAC-containing linker-payload to an azide-functionalized antibody.

Materials:

-

Azide-modified monoclonal antibody (mAb-N₃) in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO).

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Amicon Ultra centrifugal filter units (or similar) for buffer exchange and purification.

-

UV-Vis Spectrophotometer.

Methodology:

-

Antibody Preparation: a. Ensure the starting antibody is purified and free of carrier proteins (like BSA) and amine-containing buffers (like Tris)[15]. b. If necessary, perform a buffer exchange into PBS using a centrifugal filter unit appropriate for the antibody's molecular weight (e.g., 50 kDa MWCO)[15][16]. c. Adjust the final concentration of the azide-modified antibody to 5-10 mg/mL. Determine the precise concentration using a Nanodrop or UV-Vis spectrophotometer at 280 nm.

-

Linker-Payload Preparation: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. Vortex briefly to ensure complete dissolution. This solution should be prepared fresh immediately before use.

-

Conjugation Reaction: a. In a microcentrifuge tube, add the calculated volume of the antibody solution. b. Add the this compound stock solution to the antibody. A molar excess of 5 to 10-fold of the linker-payload over the antibody is a common starting point for optimization. c. Mix gently by pipetting. Do not vortex, as this can denature the antibody. d. Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.

-

Purification of the ADC: a. After incubation, purify the ADC from the unreacted linker-payload and DMSO. b. Use a centrifugal filter unit. Add PBS to the reaction mixture to dilute the DMSO, then centrifuge according to the manufacturer's instructions. c. Discard the flow-through. Repeat the washing step with PBS at least 3-4 times to ensure complete removal of small molecules. d. After the final wash, recover the purified ADC in the desired volume of PBS.

-

Characterization: a. Determine the final concentration of the ADC using UV-Vis spectrophotometry. b. Calculate the Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry[17].

This protocol uses a fluorometric assay to confirm the enzymatic cleavage of the GGFG linker within the ADC. For this assay, a custom-synthesized fluorogenic substrate (e.g., DIBAC-GGFG-AMC) would be ideal, but the principle can be demonstrated on the ADC itself followed by HPLC analysis of the released payload. The following is a generalized fluorometric protocol.

Materials:

-

Fluorogenic peptide substrate (e.g., Z-GGFG-AMC).

-

Recombinant human Cathepsin B enzyme.

-

Activation Buffer: Sodium acetate (B1210297) buffer (100 mM), pH 5.5, containing DTT (5 mM) and EDTA (2 mM).

-

Assay Buffer: Same as Activation Buffer.

-

Cathepsin B Inhibitor (e.g., CA-074) for negative controls.

-

96-well black microplate.

-

Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC).

Methodology:

-

Enzyme Activation: a. Prepare a working solution of Cathepsin B in Activation Buffer. b. Incubate the enzyme solution for 15 minutes at 37°C to activate it.

-

Plate Setup: a. Test Wells: Add 50 µL of Assay Buffer and the ADC or peptide substrate to each well. b. Negative Control Wells: Pre-incubate the activated Cathepsin B with a specific inhibitor for 15 minutes. Add 50 µL of this mixture to the control wells along with the substrate. c. Blank Wells: Add 50 µL of Assay Buffer and 50 µL of the substrate solution (no enzyme).

-

Initiating the Reaction: a. To the Test wells, add 50 µL of the activated Cathepsin B solution to start the reaction. b. The final volume in all wells should be 100 µL.

-

Incubation and Measurement: a. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. b. Measure the fluorescence intensity every 1-2 minutes for a period of 60-120 minutes (kinetic assay) or take a single endpoint reading after a fixed time (e.g., 60 minutes)[18].

-

Data Analysis: a. Subtract the fluorescence values of the blank wells from all other wells. b. Plot the fluorescence intensity versus time. The rate of cleavage is proportional to the slope of the linear portion of this curve. c. Compare the signal from the test wells to the negative control to confirm that the cleavage is enzyme-specific[18].

Mandatory Visualizations

Caption: Workflow from ADC synthesis via SPAAC to intracellular payload release.

Caption: Mechanism of Dxd-induced apoptosis via Topoisomerase I inhibition.

References

- 1. adcreview.com [adcreview.com]

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. CODEX® Multiplexed Imaging | Antibody Conjugation and Validation [protocols.io]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. benchchem.com [benchchem.com]

The Role of DIBAC in Copper-Free Click Chemistry for Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics has significantly advanced with the advent of bioorthogonal chemistry. Among these techniques, the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful tool for conjugating potent cytotoxic drugs to monoclonal antibodies. This guide provides an in-depth technical overview of the pivotal role of dibenzoazacyclooctyne (DIBAC), also known as DBCO, in this process. DIBAC's high ring strain and reactivity enable rapid and specific conjugation to azide-modified antibodies under physiological conditions, obviating the need for cytotoxic copper catalysts. This guide details the chemical principles, experimental protocols, and comparative quantitative data, offering a comprehensive resource for researchers in the field of ADC development.

Introduction to Copper-Free Click Chemistry in ADC Development

The "click chemistry" concept, introduced by K. Barry Sharpless, emphasizes reactions that are modular, high-yielding, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) was the first prominent example. However, the inherent cytotoxicity of copper catalysts poses significant challenges for the synthesis of biologics like ADCs, where residual copper can compromise the product's safety and stability.[1]

Strain-promoted azide-alkyne cycloaddition (SPAAC) overcomes this limitation by utilizing cyclooctynes, which possess significant ring strain. This strain lowers the activation energy of the cycloaddition reaction with azides, allowing it to proceed efficiently without a metal catalyst.[2] This bioorthogonal reaction is highly specific and can be performed in aqueous buffers at physiological pH and temperature, making it ideal for conjugating sensitive biomolecules like antibodies.[3]

DIBAC: A Key Reagent in Strain-Promoted Azide-Alkyne Cycloaddition

DIBAC (dibenzoazacyclooctyne), also referred to as DBCO (dibenzocyclooctyne) or ADIBO (azadibenzocyclooctyne), is a third-generation cyclooctyne (B158145) that has gained widespread use in bioorthogonal chemistry.[3] Its structure, featuring two fused benzene (B151609) rings, imparts significant ring strain, leading to high reactivity with azides.[1] The inclusion of a nitrogen atom in the eight-membered ring also enhances its hydrophilicity compared to earlier cyclooctynes.[1]

The reaction between a DIBAC-functionalized molecule and an azide-modified antibody proceeds via a [3+2] cycloaddition to form a stable triazole linkage, covalently attaching the drug-linker construct to the antibody.

Quantitative Comparison of Cyclooctynes

The choice of cyclooctyne is critical for efficient ADC synthesis. The reactivity, stability, and hydrophilicity of the cyclooctyne directly impact the conjugation efficiency and the properties of the final ADC. DIBAC offers a favorable balance of these characteristics, exhibiting significantly faster reaction kinetics compared to earlier cyclooctynes like DIBO and BCN.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |

| Dibenzocyclooctynol | DIBO | ~0.057 | [1] |

| Bicyclo[6.1.0]nonyne | BCN | ~0.14 - 1.23 | [1][4] |

| Dibenzoazacyclooctyne | DIBAC/DBCO | ~0.30 - 0.9 | [1] |

| Biarylazacyclooctynone | BARAC | ~0.96 | [5] |

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.[6]

Experimental Protocols

Preparation of Azide-Modified Antibody

Site-specific incorporation of an azide group into the antibody is crucial for generating homogeneous ADCs with a defined drug-to-antibody ratio (DAR). This can be achieved through various methods, including:

-

Enzymatic Modification: Using enzymes like transglutaminase to incorporate an azide-containing amine.[7]

-

Unnatural Amino Acid Incorporation: Engineering the antibody to incorporate an azide-bearing unnatural amino acid like p-azidomethyl-L-phenylalanine (pAMF).

-

Glycan Remodeling: Enzymatically modifying the antibody's N-glycans with an azide-containing sugar.[7]

DIBAC-Drug Linker Conjugation to Azide-Modified Antibody

This protocol describes a general procedure for conjugating a DIBAC-functionalized drug-linker to an azide-modified antibody.

Materials:

-

Azide-conjugated antibody

-

DIBAC-conjugated drug-linker

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Protein concentrator (e.g., 50 kDa MWCO)

Procedure:

-

Antibody Preparation:

-

Perform a buffer exchange of the purified azide-conjugated antibody into PBS (pH 7.4) using a desalting column.

-

Adjust the antibody concentration to approximately 10 mg/mL.

-

-

Drug-Linker Preparation:

-

Prepare a stock solution of the DIBAC-conjugated drug-linker in DMSO (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

To the azide-conjugated antibody solution, add the DIBAC-drug linker stock solution to achieve a final molar excess of 2-4 fold of the drug-linker over the antibody. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction mixture at 4°C for 12-18 hours or at room temperature for 2-4 hours with gentle mixing.[8][9] Reaction times may need optimization depending on the specific reactants.

-

-

Purification of the ADC:

-

Remove excess, unreacted DIBAC-drug linker by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).[1]

-

Concentrate the resulting ADC solution using a protein concentrator.

-

For more stringent purification and to separate different DAR species, Hydrophobic Interaction Chromatography (HIC) can be employed.[10]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

GGFG Peptide Linker Cleavage in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker has emerged as a critical component in the design of modern antibody-drug conjugates (ADCs), most notably in the clinically successful ADC, trastuzumab deruxtecan (B607063) (Enhertu®). This linker's design allows for high stability in systemic circulation while enabling selective cleavage and payload release within the tumor microenvironment (TME). This technical guide provides an in-depth exploration of the GGFG linker's cleavage mechanism, focusing on the enzymatic activity within the TME, and offers insights into the experimental methodologies used to characterize this process.

Introduction to GGFG Peptide Linkers in ADCs

Enzyme-cleavable peptide linkers are a cornerstone of ADC technology, designed to be stable in the bloodstream and selectively processed by enzymes that are overexpressed in tumor tissues or within cancer cells. The GGFG linker is a prime example of such a system, offering a balance of stability and conditional payload release. Its application in ADCs like trastuzumab deruxtecan has demonstrated significant clinical benefits. The GGFG linker connects the monoclonal antibody to a potent cytotoxic payload, ensuring targeted delivery and minimizing off-target toxicity.[1]

The Tumor Microenvironment and Proteolytic Activity

The TME is characterized by a complex interplay of cellular and non-cellular components, creating a unique biochemical landscape distinct from healthy tissues. A hallmark of the TME is the dysregulated activity of various proteases, which contributes to tumor progression, invasion, and metastasis. Among these, lysosomal cysteine proteases, particularly cathepsins, are frequently overexpressed and active in the TME and within cancer cells. This enzymatic activity provides a specific trigger for the cleavage of peptide linkers in ADCs.

The GGFG Cleavage Mechanism: A Two-Step Process

The cleavage of the GGFG linker is a critical step in the mechanism of action of ADCs that utilize this technology. The process is primarily mediated by lysosomal proteases, with a notable preference for certain enzymes.

Key Enzymes Involved: Cathepsin L and Cathepsin B

Research has identified Cathepsin L and Cathepsin B as the primary enzymes responsible for GGFG linker cleavage. Both are lysosomal cysteine proteases that are often upregulated in various cancers.[1] However, studies have indicated a significant difference in their efficiency in processing the GGFG sequence.

-

Cathepsin L: Evidence suggests that Cathepsin L is the more dominant and efficient enzyme in cleaving the GGFG linker.[2][3] Some in vitro studies have shown that Cathepsin L can lead to the nearly complete release of the payload from a GGFG-linked ADC within 72 hours.[2]

-

Cathepsin B: While also capable of recognizing and cleaving the GGFG sequence, Cathepsin B exhibits significantly lower activity compared to Cathepsin L in this context.[2]

Sites of Cleavage and Payload Release

The enzymatic cleavage of the GGFG linker can result in the release of the cytotoxic payload in one of two forms:

-

Direct Release: The enzyme cleaves the peptide bond immediately preceding the payload or a self-immolative spacer, leading to the direct release of the active drug.

-

Intermediate Release: Cleavage can also occur within the peptide sequence, resulting in the release of the payload still attached to a portion of the linker (e.g., Gly-Payload). This intermediate may then undergo further processing to release the active payload.

One study reported that the cleavage of a GGFG-DX-8951f substrate by both Cathepsin B and Cathepsin L resulted in two distinct products: an intermediate, Gly-DX-8951f, and the free drug, DX-8951f.[3]

Quantitative Analysis of GGFG Linker Cleavage and Stability

The following tables summarize the available quantitative and qualitative data on GGFG linker cleavage and stability. It is important to note that specific kinetic parameters like kcat and Km are often proprietary and not extensively reported in public literature.

Table 1: GGFG Linker Cleavage Efficiency by Cathepsins

| Enzyme | Relative Cleavage Efficiency | Payload Release Profile | Source |

| Cathepsin L | High | Nearly complete release of DXd within 72 hours in vitro. | [2][3] |

| Cathepsin B | Minimal/Low | Significantly less efficient than Cathepsin L. | [2] |

Table 2: Plasma Stability of GGFG-Containing ADCs

| ADC Platform | Species | Payload Release | Incubation Time | Source |

| GGFG ADC | Mouse Serum | ~6.6% | 14 days | [4] |

| GGFG ADC | Human Serum | ~2.8% | 14 days | [4] |

| Trastuzumab deruxtecan | Mouse, Rat, Human Plasma | Stable, with minimal payload release reported. | - | [5] |

Experimental Protocols for Assessing GGFG Linker Cleavage

Characterizing the cleavage of the GGFG linker is essential for the development and optimization of ADCs. Below are generalized protocols for key experiments.

In Vitro Enzymatic Cleavage Assay

Objective: To determine the rate and products of GGFG linker cleavage by specific proteases (e.g., Cathepsin B, Cathepsin L).

Materials:

-

GGFG-payload conjugate (or a model substrate)

-

Recombinant human Cathepsin B and Cathepsin L

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, with DTT and EDTA)

-

Quenching solution (e.g., acetonitrile (B52724) with formic acid)

-

High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (LC-MS)

Procedure:

-

Prepare a stock solution of the GGFG-payload conjugate in a suitable solvent (e.g., DMSO).

-

Activate the recombinant cathepsins according to the manufacturer's instructions.

-

In a microcentrifuge tube or a 96-well plate, combine the assay buffer, activated enzyme, and the GGFG-payload conjugate to initiate the reaction.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for slow reactions), stop the reaction by adding the quenching solution.

-

Analyze the samples by LC-MS to separate and identify the intact conjugate, the released payload, and any cleavage intermediates.

-

Quantify the peak areas to determine the percentage of cleavage over time.

ADC Internalization and Payload Release Assay in Cancer Cells

Objective: To assess the internalization of a GGFG-ADC and the subsequent intracellular release of the payload.

Materials:

-

Cancer cell line overexpressing the target antigen (e.g., HER2-positive cells for trastuzumab deruxtecan)

-

GGFG-ADC

-

Cell culture medium and supplements

-

Fluorescently labeled secondary antibody (for internalization visualization)

-

Cell lysis buffer

-

LC-MS system

Procedure:

-

Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the GGFG-ADC at a specific concentration.

-

For Internalization Visualization (Microscopy):

-

At different time points, fix and permeabilize the cells.

-

Incubate with a fluorescently labeled secondary antibody that binds to the ADC's primary antibody.

-

Visualize the internalization and subcellular localization using confocal microscopy.

-

-

For Payload Release Quantification (LC-MS):

-

At different time points, wash the cells to remove non-internalized ADC.

-

Lyse the cells using a suitable lysis buffer.

-

Process the cell lysate to extract the payload and any metabolites.

-

Analyze the extracts by LC-MS to quantify the amount of released payload.

-

Visualizing the GGFG Cleavage Pathway and Experimental Workflows

Signaling Pathway of a GGFG-ADC

Caption: Mechanism of action of a GGFG-ADC, from receptor binding to payload-induced apoptosis.

Experimental Workflow for In Vitro Cleavage Assay

Caption: A generalized workflow for an in vitro GGFG peptide linker cleavage assay.

Conclusion

The GGFG peptide linker represents a significant advancement in ADC technology, enabling potent and targeted cancer therapy. Its selective cleavage by cathepsins, particularly Cathepsin L, within the tumor microenvironment is a key feature that contributes to the efficacy and safety profile of ADCs like trastuzumab deruxtecan. Understanding the nuances of this cleavage mechanism and employing robust experimental methods for its characterization are paramount for the continued development of next-generation ADCs. Further research into the specific kinetics of GGFG cleavage by different proteases will provide deeper insights and facilitate the design of even more effective and safer cancer therapeutics.

References

- 1. iphasebiosci.com [iphasebiosci.com]

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orb.binghamton.edu [orb.binghamton.edu]

- 5. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

DIBAC-GGFG-NH2CH2-Dxd solubility and stability data

An in-depth analysis of the solubility and stability of the DIBAC-GGFG-NH2CH2-Dxd linker-payload is crucial for its application in the development of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the available data, methodologies for assessment, and key considerations for researchers and drug development professionals.

Solubility Profile

The solubility of the this compound construct is a critical parameter influencing its handling, formulation, and in vivo behavior. While specific quantitative data for this exact molecule is not publicly available, the solubility can be inferred from its constituent components and general characteristics of similar ADC linker-payloads.

The Dxd (a derivative of exatecan) payload is known to be a hydrophobic molecule, which can significantly limit the aqueous solubility of the overall construct. The peptide linker (GGFG) and the DIBAC moiety contribute to the overall physicochemical properties.

Table 1: Estimated Solubility of this compound in Common Solvents

| Solvent | Estimated Solubility | Remarks |

|---|---|---|

| Aqueous Buffers (e.g., PBS, pH 7.4) | Low | The hydrophobic nature of the Dxd payload and the DIBAC group likely results in poor aqueous solubility. |

| Organic Solvents (e.g., DMSO, DMF) | High | These polar aprotic solvents are commonly used for dissolving and handling hydrophobic linker-payloads during the conjugation process. |

| Alcohols (e.g., Ethanol, Methanol) | Moderate to High | May be used in co-solvent systems to improve aqueous solubility for certain applications. |

Stability Characteristics

The stability of the this compound linker-payload must be assessed under various conditions to ensure the integrity of the ADC and predict its in vivo performance. Key aspects of stability include the integrity of the linker, the reactivity of the DIBAC group, and the stability of the Dxd payload.

Table 2: Stability Profile of this compound

| Condition | Component Affected | Expected Outcome |

|---|---|---|

| Chemical Stability | ||

| pH (Acidic, e.g., pH 4-5) | GGFG Linker | Generally stable. |

| pH (Neutral, e.g., pH 7.4) | GGFG Linker | Stable, ensuring integrity in systemic circulation. |

| pH (Basic, e.g., pH > 8) | Dxd Payload | Potential for lactone ring hydrolysis, leading to inactivation. |

| Enzymatic Stability | ||

| In Plasma | GGFG Linker | Designed to be stable in circulation to prevent premature drug release. |

| In Lysosomes (presence of Cathepsin B) | GGFG Linker | Cleavage of the GGFG peptide sequence, leading to the release of the Dxd payload. |

| Physical Stability | ||

| Temperature | Entire Molecule | Susceptible to degradation at elevated temperatures. Should be stored at recommended low temperatures (e.g., -20°C or -80°C). |

| Light Exposure | DIBAC and Dxd | Potential for photodegradation. Should be protected from light. |

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately determining the solubility and stability of this compound.

Protocol 1: Aqueous Solubility Assessment

-

Objective: To determine the thermodynamic solubility of the linker-payload in a physiologically relevant aqueous buffer.

-

Materials: this compound, Phosphate Buffered Saline (PBS, pH 7.4), DMSO, HPLC system with a suitable column (e.g., C18) and UV detector.

-

Method:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Add an excess amount of the compound from the stock solution to a known volume of PBS (e.g., 10 µL of stock into 990 µL of PBS).

-

Equilibrate the suspension at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid by centrifugation or filtration (using a low-binding filter).

-

Quantify the concentration of the dissolved compound in the supernatant/filtrate by a validated analytical method, typically RP-HPLC, against a standard curve.

-

Protocol 2: Plasma Stability Assay

-

Objective: To evaluate the stability of the linker-payload in plasma to predict its half-life in circulation.

-

Materials: this compound, fresh frozen plasma (human, mouse, or rat), PBS, quenching solution (e.g., acetonitrile (B52724) with an internal standard), LC-MS/MS system.

-

Method:

-

Pre-warm the plasma to 37°C.

-

Spike the linker-payload into the plasma at a final concentration (e.g., 1-10 µM).

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.

-

Immediately quench the reaction by adding the aliquot to a larger volume of cold quenching solution to precipitate proteins and stop enzymatic activity.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point and determine the half-life.

-

Protocol 3: Cathepsin B Cleavage Assay

-

Objective: To confirm the specific enzymatic cleavage of the GGFG linker by Cathepsin B, simulating the lysosomal environment.

-

Materials: this compound, recombinant human Cathepsin B, assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing a reducing agent like DTT), LC-MS/MS system.

-

Method:

-

Activate the Cathepsin B according to the manufacturer's instructions.

-

Add the linker-payload to the assay buffer at a defined concentration.

-

Initiate the reaction by adding the activated Cathepsin B. Include a control sample without the enzyme.

-

Incubate at 37°C.

-

At various time points, take aliquots and quench the reaction (e.g., by adding a protease inhibitor or by rapid pH change).

-

Analyze the samples by LC-MS/MS to monitor the disappearance of the parent compound and the appearance of the cleaved payload (NH2CH2-Dxd).

-

Visualizations

The following diagrams illustrate key processes and relationships relevant to the this compound linker-payload.

Caption: Workflow for determining aqueous solubility.

Caption: Key factors influencing stability.

Methodological & Application

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DIBAC: An Application Note and Step-by-Step Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing strain-promoted azide-alkyne cycloaddition (SPAAC) reactions using dibenzoazacyclooctyne (DIBAC), also known as aza-dibenzocyclooctyne (ADIBO) or DBCO. SPAAC is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][][3] This makes it an invaluable tool for applications in chemical biology, drug development, and materials science.[4]

Introduction to SPAAC with DIBAC

Strain-promoted azide-alkyne cycloaddition is a type of [3+2] cycloaddition between a cyclooctyne (B158145) and an azide (B81097). The reaction is driven by the high ring strain of the cyclooctyne, which is released upon the formation of a stable triazole linkage.[] DIBAC is a third-generation cyclooctyne that offers a good balance of reactivity and stability, making it one of the most commonly used reagents for SPAAC.[3][5]

The key advantages of using DIBAC in SPAAC reactions include:

-

Biocompatibility: The reaction is metal-free, avoiding the cellular toxicity associated with copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3]

-

High Specificity (Bioorthogonality): Azides and cyclooctynes are abiotic functional groups that do not cross-react with biological molecules, ensuring highly specific labeling.[1][4]

-

Favorable Kinetics: DIBAC exhibits rapid reaction kinetics with azides, allowing for efficient labeling at low concentrations.[6][7][8]

-

Stability: DIBAC demonstrates good stability in aqueous buffers and biological media.[1]

Principle of the Reaction

The SPAAC reaction with DIBAC proceeds through a concerted, asynchronous [3+2] cycloaddition mechanism. The strained triple bond of the DIBAC molecule readily reacts with the 1,3-dipole of the azide, leading to the formation of a stable, covalent triazole ring.

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data

The efficiency of SPAAC reactions is influenced by the specific DIBAC analog and the reaction conditions. The following table summarizes key kinetic data for DIBAC and some of its derivatives.

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (M⁻¹s⁻¹) | Solvent | Reference |

| DIBAC | 0.3 | CH₃CN/H₂O | [9] |

| Methoxy-DIBAC | 0.45 - 0.9 | Not specified | [6][8] |

| Chloro-DIBAC | ~0.5 | Not specified | [8] |

| Bromo-DIBAC | ~0.6 | Not specified | [8] |

Note: Reaction rates can be influenced by the steric and electronic properties of the azide, the solvent system, and the presence of micelles.[5][10]

Experimental Protocol: General Procedure for Bioconjugation

This protocol provides a general guideline for the conjugation of a DIBAC-functionalized molecule to an azide-containing biomolecule (e.g., a protein or nucleic acid). Optimization may be required for specific applications.

Materials and Reagents

-

DIBAC-functionalized molecule (e.g., DIBAC-NHS ester, DIBAC-maleimide)

-

Azide-functionalized biomolecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another buffer compatible with the biomolecule. Avoid buffers containing azides (e.g., sodium azide) as this will quench the reaction.[11][12]

-

Solvent for DIBAC reagent: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching reagent (optional): Azide-containing small molecule (e.g., benzyl azide)

-

Purification system: Size-exclusion chromatography (SEC), dialysis, or other appropriate method.

Caption: General experimental workflow for SPAAC with DIBAC.

Step-by-Step Procedure

-

Preparation of Reactants:

-

Dissolve the azide-functionalized biomolecule in the chosen reaction buffer to a desired final concentration (e.g., 1-10 mg/mL).

-

Prepare a stock solution of the DIBAC reagent in DMSO or DMF (e.g., 10 mM). The use of organic cosolvents should be minimized as they can impact the reaction rate.[11][13]

-

-

Reaction Setup:

-

Add the DIBAC stock solution to the solution of the azide-functionalized biomolecule. A molar excess of the DIBAC reagent (typically 2-10 fold) is recommended to ensure complete reaction with the azide.

-

The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% (v/v) to avoid denaturation of the biomolecule.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants and their concentrations.

-

Gentle mixing during incubation is recommended.

-

-

Monitoring the Reaction (Optional):

-

The progress of the reaction can be monitored by techniques such as UV-Vis spectroscopy (disappearance of the DIBAC absorbance at ~310 nm), HPLC, or mass spectrometry.[12]

-

-

Quenching (Optional):

-

If necessary, any unreacted DIBAC can be quenched by adding a small molecule azide (e.g., benzyl azide) to the reaction mixture.

-

-

Purification:

-

Remove the excess DIBAC reagent and byproducts from the final conjugate using an appropriate purification method. For proteins, size-exclusion chromatography or dialysis are commonly used.

-

-

Analysis and Storage:

-

Analyze the purified conjugate using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.

-

Store the final conjugate under appropriate conditions (e.g., -20°C or -80°C).

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conjugation | Inactive reagents | Check the quality and storage conditions of the DIBAC and azide reagents. |

| Steric hindrance | Increase the length of the linker on the DIBAC or azide reagent. | |

| Presence of quenching agents | Ensure the reaction buffer is free of azides (e.g., sodium azide).[12] | |

| Thiol-yne side reaction | If working with molecules containing free thiols (cysteine residues), consider using a thiol-blocking agent prior to the SPAAC reaction.[14] | |

| Non-specific labeling | Thiol-yne side reaction | As above, block free thiols.[14] |

| Hydrophobic interactions | Use a DIBAC reagent with a hydrophilic linker (e.g., PEG) to improve solubility and reduce non-specific binding.[1] | |

| Precipitation of biomolecule | High concentration of organic solvent | Minimize the volume of the DIBAC stock solution added to the reaction. |

| Incompatibility with buffer | Screen different buffers to find one that maintains the solubility and stability of all components. The reaction rate is generally tolerant to changes in buffer conditions.[11][13] |

References

- 1. broadpharm.com [broadpharm.com]

- 3. A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blocks: Alex Brown: Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) [platform.blocks.ase.ro]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of DIBAC analogues with excellent SPAAC rate constants - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of DIBAC analogues with excellent SPAAC rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of an Antibody-Drug Conjugate (ADC) using DIBAC-GGFG-NH2CH2-Dxd

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery enhances the therapeutic window of the cytotoxic payload, maximizing its efficacy while minimizing systemic toxicity.[1] This document provides detailed application notes and protocols for the synthesis of a site-specific ADC utilizing the DIBAC-GGFG-NH2CH2-Dxd linker-payload.

The synthesis involves a three-stage process:

-

Antibody Modification: Introduction of an azide (B81097) chemical handle onto the antibody.

-

Conjugation: Covalent attachment of the this compound linker-payload to the azido-antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

Purification and Characterization: Isolation of the ADC and comprehensive analysis of its critical quality attributes, including the drug-to-antibody ratio (DAR).

The this compound linker-payload system offers several advantages:

-

DIBAC (Dibenzocyclooctyne): Enables a copper-free "click chemistry" reaction with an azide-modified antibody.[] This bioorthogonal conjugation method is highly efficient and proceeds under mild conditions, preserving the integrity of the antibody.[3]

-

GGFG (Glycine-Glycine-Phenylalanine-Glycine): A tetrapeptide sequence that serves as an enzyme-cleavable linker. It is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B and L, which are abundant in the tumor cell microenvironment.

-

Dxd (Deruxtecan): A potent topoisomerase I inhibitor.[] Upon release within the cancer cell, Dxd induces DNA damage and triggers apoptosis.

These application notes will provide a comprehensive guide for researchers to successfully synthesize and characterize ADCs using this advanced linker-payload system.

Data Presentation

The following tables summarize key quantitative data relevant to the synthesis and characterization of an ADC using a DIBAC-GGFG-Dxd linker-payload. The values presented are representative and may vary depending on the specific antibody, reaction conditions, and analytical methods employed.

Table 1: Reaction Parameters for Antibody Azidation and SPAAC Conjugation

| Parameter | Antibody Azidation (via NHS-Ester) | SPAAC Conjugation |

| Reactant Molar Ratio | Azido-NHS Ester : Antibody = 5-20 fold excess | DIBAC-Linker-Payload : Antibody = 5-10 fold excess |

| Antibody Concentration | 5-10 mg/mL | 5-10 mg/mL |

| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.4-8.0 | Phosphate-Buffered Saline (PBS), pH 7.4 |

| Co-solvent | <10% DMSO | <10% DMSO |

| Reaction Temperature | Room Temperature or 4°C | Room Temperature or 4°C |

| Reaction Time | 1-4 hours | 2-16 hours |

| Quenching Reagent | Tris buffer or glycine | Not typically required |

Table 2: Typical Purification and Characterization Results

| Parameter | Method | Typical Value/Result |

| Purity | Size Exclusion Chromatography (SEC-HPLC) | >95% monomer |

| Average DAR | Hydrophobic Interaction Chromatography (HIC-HPLC) | 3.5 - 4.5 |

| DAR Distribution | HIC-HPLC or Mass Spectrometry | Mixture of DAR 0, 2, 4, 6, 8 species |

| Unconjugated Antibody | HIC-HPLC | <10% |

| Free Linker-Payload | Reversed-Phase Chromatography (RPC-HPLC) | <1% |

| In Vitro Potency (IC50) | Cell-based cytotoxicity assay (e.g., MTT) | Sub-nanomolar to low nanomolar range on antigen-positive cells |

Experimental Protocols

Protocol 1: Chemical Modification of Antibody with Azide Groups

This protocol describes the introduction of azide groups onto a monoclonal antibody via reaction with an NHS-ester functionalized azide linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azido-PEG4-NHS Ester (or similar amine-reactive azide linker)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0

-

Tris buffer (1 M, pH 8.0)

-

Zeba™ Spin Desalting Columns (7K MWCO) or equivalent for buffer exchange

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into PBS, pH 8.0 to a final concentration of 5-10 mg/mL. This can be achieved using a spin desalting column according to the manufacturer's instructions.

-

-

Azido-NHS Ester Stock Solution Preparation:

-

Dissolve the Azido-PEG4-NHS Ester in anhydrous DMSO to a final concentration of 10-20 mM.

-

-

Azidation Reaction:

-

Add a 5-20 fold molar excess of the Azido-NHS Ester stock solution to the antibody solution. The final DMSO concentration should be below 10% to maintain antibody stability.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Add Tris buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Azido-Antibody:

-

Remove excess, unreacted azide linker and quenching reagents by buffer exchanging the reaction mixture into PBS, pH 7.4 using a spin desalting column.

-

The purified azido-antibody is now ready for conjugation. It can be stored at 4°C for immediate use or at -80°C for long-term storage.

-

Protocol 2: SPAAC Conjugation of this compound to Azido-Antibody

This protocol details the copper-free click chemistry reaction to conjugate the DIBAC-functionalized linker-payload to the azide-modified antibody.

Materials:

-

Purified azido-antibody (from Protocol 1) in PBS, pH 7.4

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

DIBAC-Linker-Payload Stock Solution Preparation:

-

Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

-

SPAAC Conjugation Reaction:

-

To the azido-antibody solution (5-10 mg/mL), add a 5-10 fold molar excess of the this compound stock solution.

-

Ensure the final DMSO concentration in the reaction mixture is below 10%.

-

Incubate the reaction for 2-16 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the ADC:

-

The resulting ADC can be purified to remove unconjugated linker-payload using SEC or HIC as described in Protocol 3.

-

Protocol 3: Purification of the Antibody-Drug Conjugate

This protocol outlines the purification of the ADC from unreacted linker-payload and unconjugated antibody using Hydrophobic Interaction Chromatography (HIC).

Materials:

-

Crude ADC solution from Protocol 2

-

HIC Buffer A: 1.5 M Ammonium (B1175870) Sulfate (B86663), 50 mM Sodium Phosphate, pH 7.0

-

HIC Buffer B: 50 mM Sodium Phosphate, pH 7.0

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system

Procedure:

-

Sample Preparation:

-

Dilute the crude ADC solution with HIC Buffer A to achieve a final ammonium sulfate concentration that allows for binding to the HIC column (typically around 1 M).

-

-

HIC-HPLC Method:

-

Equilibrate the HIC column with a mixture of Buffer A and Buffer B (e.g., 95% A, 5% B).

-

Inject the prepared ADC sample onto the column.

-

Elute the ADC using a linear gradient from high salt (e.g., 95% A) to low salt (e.g., 100% B) over a suitable number of column volumes.

-

Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the Dxd payload.

-

Different DAR species will elute at different salt concentrations, with higher DAR species being more hydrophobic and eluting later.

-

-

Fraction Collection:

-

Collect fractions corresponding to the desired ADC species.

-

-

Buffer Exchange:

-

Pool the desired fractions and buffer exchange into a formulation buffer (e.g., PBS, pH 7.4) using a spin desalting column or tangential flow filtration.

-

Protocol 4: Characterization of the ADC

This protocol describes the key analytical techniques to characterize the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

-

Analyze the purified ADC using the HIC-HPLC method described in Protocol 3.

-

The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).

-

Calculate the average DAR by integrating the peak areas for each species, multiplying by the corresponding DAR value, and dividing by the total peak area.

2. Purity and Aggregation Analysis by SEC-HPLC:

-

Analyze the purified ADC on a size exclusion column in a suitable mobile phase (e.g., PBS).

-

The chromatogram will indicate the percentage of monomer, aggregate, and fragment in the ADC preparation.

3. In Vitro Cytotoxicity Assay (MTT Assay):

-

Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the purified ADC, unconjugated antibody, and free Dxd payload.

-

Incubate the cells for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of an ADC.

Caption: Mechanism of action of a Dxd-based ADC with a cleavable GGFG linker.

References

Application Note & Protocol: Determination of Drug-to-Antibody Ratio (DAR) for DIBAC-GGFG-NH2CH2-Dxd Antibody-Drug Conjugates

This application note provides a detailed protocol for determining the drug-to-antibody ratio (DAR) of an antibody-drug conjugate (ADC) composed of a monoclonal antibody (mAb) conjugated to a Dxd (Exatecan derivative) payload via a DIBAC-GGFG-NH2CH2 linker. The protocols described herein utilize two common and complementary methods: Hydrophobic Interaction Chromatography (HIC-HPLC) and UV/Vis spectrophotometry.

1. Introduction

Antibody-drug conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both the efficacy and safety of the therapeutic. An accurate and precise determination of the DAR is therefore essential during ADC development and for quality control.

This document outlines the procedures for calculating the DAR of an ADC where the payload, Dxd, is attached to the antibody through a dibenzocyclooctyne (DIBAC) linker system. The GGFG peptide sequence is incorporated as a cleavable linker, designed to be selectively cleaved by lysosomal enzymes upon internalization into target cells.

2. Principle of the Methods

-

Hydrophobic Interaction Chromatography (HIC-HPLC): HIC separates molecules based on their hydrophobicity. In the case of ADCs, the conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity. HIC-HPLC can separate the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.), allowing for the determination of the distribution and the average DAR.

-

UV/Vis Spectrophotometry: This method relies on the distinct UV-Vis absorbance properties of the antibody and the payload. By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm, where both protein and drug may absorb, and a wavelength where the drug has maximum absorbance), the concentrations of the antibody and the drug can be determined, from which the average DAR is calculated.

3. Materials and Reagents

-

DIBAC-GGFG-NH2CH2-Dxd conjugated antibody

-

Phosphate-buffered saline (PBS), pH 7.4

-

Mobile Phase A for HIC-HPLC: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B for HIC-HPLC: 25 mM Sodium Phosphate, pH 7.0, containing 20% (v/v) Isopropanol

-

HIC Column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

4. Experimental Protocols

4.1. Sample Preparation

-

Thaw the this compound ADC sample on ice.

-

Perform a buffer exchange into PBS (pH 7.4) using a desalting column to remove any unconjugated drug-linker.

-

Determine the concentration of the ADC solution using a standard protein assay (e.g., BCA assay) or by measuring absorbance at 280 nm, assuming an extinction coefficient for the antibody.

4.2. DAR Determination by HIC-HPLC

This method provides information on the distribution of different drug-loaded species.

-

HPLC Setup:

-

Column: TSKgel Butyl-NPR (or equivalent)

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol

-

Flow Rate: 0.8 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 20 µg

-

-

Gradient Elution:

Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |

-

Data Analysis:

-

Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the percentage of each species relative to the total peak area.

-

Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR value of each species) / 100

-

4.3. DAR Determination by UV/Vis Spectrophotometry

This method provides an average DAR value.

-

Determine Molar Extinction Coefficients:

-

The molar extinction coefficient of the antibody (ε_Ab) at 280 nm and at the wavelength of maximum absorbance of the drug (λ_max) must be known.

-

The molar extinction coefficient of the Dxd payload (ε_Drug) at 280 nm and at its λ_max must be determined experimentally or obtained from literature. For Dxd, a derivative of exatecan, the λ_max is typically around 370 nm.

-

-

Spectrophotometer Measurement:

-

Blank the spectrophotometer with PBS (pH 7.4).

-

Measure the absorbance of the ADC solution at 280 nm (A_280) and at the λ_max of Dxd (e.g., 370 nm, A_λmax).

-

-

DAR Calculation:

-

The concentration of the drug ([Drug]) can be calculated using the Beer-Lambert law at λ_max: [Drug] = A_λmax / ε_Drug,λmax

-

The absorbance of the antibody at 280 nm (A_Ab,280) can be corrected for the contribution of the drug's absorbance at this wavelength: A_Ab,280 = A_280 - (A_λmax × (ε_Drug,280 / ε_Drug,λmax))

-

The concentration of the antibody ([Ab]) can then be calculated: [Ab] = A_Ab,280 / ε_Ab,280

-

The average DAR is the ratio of the molar concentrations: Average DAR = [Drug] / [Ab]

-

5. Data Presentation

The quantitative data should be summarized in clear and concise tables.

Table 1: HIC-HPLC Analysis of this compound ADC

| DAR Species | Retention Time (min) | Peak Area (%) |

| DAR0 | Value | Value |

| DAR2 | Value | Value |

| DAR4 | Value | Value |

| DAR6 | Value | Value |

| DAR8 | Value | Value |

| Average DAR | Calculated Value |

Table 2: UV/Vis Spectrophotometry Data for DAR Calculation

| Parameter | Value |

| A_280 | Value |

| A_λmax (e.g., 370 nm) | Value |

| ε_Ab,280 (M⁻¹cm⁻¹) | Value |

| ε_Drug,280 (M⁻¹cm⁻¹) | Value |

| ε_Drug,λmax (M⁻¹cm⁻¹) | Value |

| Average DAR | Calculated Value |

6. Visualizations

Caption: Experimental workflow for DAR determination.

Caption: Logic for calculating DAR from experimental data.

7. Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor peak resolution in HIC-HPLC | Inappropriate gradient | Optimize the elution gradient (e.g., shallower gradient). |

| High salt concentration | Ensure correct mobile phase preparation. | |

| Column degradation | Replace the HIC column. | |

| Inconsistent DAR values between methods | Inaccurate extinction coefficients | Experimentally verify the molar extinction coefficients of the antibody and Dxd. |

| Presence of aggregates | Analyze the ADC sample by size exclusion chromatography (SEC) to check for aggregates. | |

| Incomplete removal of free drug | Ensure efficient buffer exchange after conjugation. | |

| Low recovery from HIC column | ADC precipitation | Reduce the salt concentration in the loading buffer or inject a smaller sample amount. |

Application Notes and Protocols for the Purification of DIBAC-GGFG-NH2CH2-Dxd Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The DIBAC-GGFG-NH2CH2-Dxd ADC utilizes a copper-free click chemistry approach for conjugation via the dibenzocyclooctyne (DIBAC) group, a cathepsin B-cleavable GGFG linker, and a doxorubicin (B1662922) derivative (Dxd) as the cytotoxic payload.[1][2][3][4][5] The heterogeneity of the conjugation reaction necessitates robust purification strategies to isolate the desired ADC species with a specific drug-to-antibody ratio (DAR) and to remove impurities such as unconjugated antibody, free drug-linker, and aggregates.[][7][8]

This document provides detailed application notes and protocols for the purification of this compound ADCs using common chromatography techniques: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase Chromatography (RPC).

Purification Strategy Overview

A multi-step purification strategy is typically employed to achieve a highly pure and homogeneous this compound ADC product. The general workflow involves an initial capture and separation of ADC species based on hydrophobicity, followed by a polishing step to remove aggregates and for buffer exchange.

Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation

HIC is a powerful technique for separating ADC species with different DAR values.[9][10][11][12] The separation is based on the differential hydrophobicity of the ADCs, which increases with the number of conjugated this compound molecules.

Experimental Protocol: HIC Purification

1. Materials:

-

HIC Column: Phenyl or Butyl chemistry (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0

-

Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0

-

Sample Preparation: Dilute the crude ADC mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0 M.

2. Chromatography System:

-

A biocompatible HPLC or FPLC system equipped with a UV detector.

3. Method:

-

Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 5 column volumes (CV).

-

Sample Loading: Load the prepared ADC sample onto the column.

-

Elution: Elute the bound ADCs using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CV.

-

Detection: Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for Dxd (e.g., 480 nm).

-

Fraction Collection: Collect fractions corresponding to the desired DAR species.

Table 1: Example HIC Gradient for ADC Purification

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

| 0-5 | 0 | 1.0 |

| 5-35 | 0-100 (linear gradient) | 1.0 |

| 35-40 | 100 | 1.0 |

| 40-45 | 0 | 1.0 |

Size Exclusion Chromatography (SEC) for Aggregate Removal and Buffer Exchange

SEC separates molecules based on their hydrodynamic radius.[13][14][15] It is an ideal method for removing high molecular weight aggregates that may have formed during the conjugation or purification process.[14][15] Additionally, SEC is used for buffer exchange of the purified ADC into a suitable formulation buffer.[13][16]

Experimental Protocol: SEC Polishing

1. Materials:

-

SEC Column: Appropriate for the size of the ADC (e.g., Superdex 200 or equivalent)

-

Mobile Phase/Formulation Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4

-

Sample: Pooled fractions from HIC containing the desired ADC species.

2. Chromatography System:

-

A biocompatible HPLC or FPLC system with a UV detector.

3. Method:

-

Equilibration: Equilibrate the column with the desired formulation buffer for at least 2 CV.

-

Sample Loading: Inject the HIC-purified ADC sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

-

Elution: Elute with the formulation buffer at a constant flow rate.

-

Detection: Monitor the elution at 280 nm.

-

Fraction Collection: Collect the main peak corresponding to the monomeric ADC, avoiding the earlier eluting aggregate peaks.

Table 2: Typical SEC Parameters for ADC Polishing

| Parameter | Value |

| Column | e.g., GE Healthcare Superdex 200 10/300 GL |

| Mobile Phase | PBS, pH 7.4 |

| Flow Rate | 0.5 mL/min |

| Detection | 280 nm |

| Injection Volume | 100-500 µL |

Reversed-Phase Chromatography (RPC) for ADC Analysis

RPC is a high-resolution analytical technique primarily used for characterization and quality control of ADCs.[17][18] It can be used to determine the average DAR and to assess the purity of the final ADC product.[17][19] Due to the use of organic solvents, RPC is generally a denaturing technique and not used for preparative purification of intact ADCs.

Experimental Protocol: RPC Analysis

1. Materials:

-

RPC Column: Wide-pore C4 or C8 column

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Sample: Purified ADC

2. Chromatography System:

-

An HPLC or UPLC system with a UV detector, preferably coupled to a mass spectrometer (LC-MS).

3. Method:

-

Equilibration: Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 95:5) for at least 10 CV.

-

Sample Loading: Inject a small amount of the ADC sample (e.g., 5-20 µg).

-

Elution: Elute using a linear gradient from a low to a high percentage of Mobile Phase B (e.g., 20% to 80% over 30 minutes).

-

Detection: Monitor at 280 nm and/or by mass spectrometry.

Table 3: Example RPC Gradient for ADC Analysis

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

| 0-2 | 20 | 0.5 |

| 2-32 | 20-80 (linear gradient) | 0.5 |

| 32-35 | 80 | 0.5 |

| 35-40 | 20 | 0.5 |

Data Presentation and Interpretation

The data obtained from the different chromatography steps should be carefully analyzed to determine the purity, homogeneity, and DAR of the this compound ADC.

Table 4: Summary of Expected Outcomes from Purification and Analysis

| Technique | Parameter Measured | Expected Outcome |

| HIC | DAR Species Distribution | Separation of peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4). |

| SEC | Aggregation Level | A major peak for the monomeric ADC and minor, earlier eluting peaks for aggregates. |

| RPC | Average DAR and Purity | A series of peaks corresponding to different ADC species, allowing for the calculation of the average DAR and assessment of overall purity. |

Conclusion

The purification of this compound ADCs requires a systematic approach employing multiple chromatography techniques. HIC is the primary method for separating ADC species with different DARs, while SEC is crucial for removing aggregates and for buffer exchange. RPC serves as a valuable analytical tool for characterization and quality control. The protocols provided in this document serve as a starting point, and optimization of the specific conditions will be necessary depending on the properties of the monoclonal antibody and the desired final product characteristics.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]

- 9. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]

- 16. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DIBAC-GGFG-NH2CH2-Dxd

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the long-term storage, handling, and application of DIBAC-GGFG-NH2CH2-Dxd, a key reagent in the development of antibody-drug conjugates (ADCs).

Product Overview

This compound is a pre-formed linker-payload complex designed for the site-specific conjugation of a potent cytotoxic drug (Dxd) to an antibody or other targeting moiety.[1] It is comprised of three key components:

-

DIBAC (Dibenzocyclooctyne): A cyclooctyne (B158145) moiety that enables copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for highly efficient and specific bioconjugation to azide-modified antibodies.[1]

-

GGFG (Gly-Gly-Phe-Gly): A tetrapeptide linker that is designed to be stable in circulation but is cleavable by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[1] This ensures controlled release of the cytotoxic payload within the target cells.

-

Dxd (Exatecan derivative): A potent topoisomerase I inhibitor.[2][3] By stabilizing the topoisomerase I-DNA cleavage complex, Dxd induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.[4]

Long-Term Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and reactivity. The following conditions are recommended based on its formulation:

Quantitative Storage Recommendations

| Formulation | Storage Temperature | Duration | Recommendations |

| Lyophilized Solid | -20°C | Up to several years | Store in a desiccator, protected from light and moisture.[5] |

| 4°C | Short-term (days to weeks) | Keep in a tightly sealed container, protected from light. | |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store under an inert atmosphere (e.g., nitrogen).[6][7] |

| -20°C | Up to 1 month | Aliquot for single use. Store under an inert atmosphere (e.g., nitrogen).[6] |

Handling Precautions for Lyophilized Powder:

-

Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which can degrade the compound.

-

Weigh the desired amount quickly in a controlled environment and tightly reseal the vial.

-

For long-term stability, it is advisable to purge the vial with an inert gas like nitrogen or argon before sealing.

Experimental Protocols

The following protocols provide a general workflow for using this compound to create an ADC and evaluate its in vitro efficacy.

Protocol 1: Reconstitution of this compound

This protocol outlines the steps for dissolving the lyophilized this compound powder to create a stock solution.

Materials:

-

Lyophilized this compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Bring the vial of lyophilized this compound to room temperature in a desiccator.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

-

Gently vortex or pipette the solution to ensure the compound is fully dissolved.

-

Aliquot the stock solution into single-use, light-protected tubes.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Antibody Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of the DIBAC-linker-payload to an azide-modified antibody.

Materials:

-